
1,2-Di(5-amidino-2-benzofuranyl)ethane
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Description
1,2-Di(5-amidino-2-benzofuranyl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1,2-Di(5-amidino-2-benzofuranyl)ethane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in diverse chemical reactions makes it valuable for developing new pharmaceuticals and agrochemicals. It can be used to construct various heterocyclic compounds, which are essential in drug discovery.
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound exhibit potential anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
In a study published in a peer-reviewed journal, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, suggesting their potential as lead compounds for further development.
Biological Applications
The compound's structural features allow it to interact with various biological targets. Its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways.
Table 2: Biological Activities of Derivatives
Properties
CAS No. |
66639-67-6 |
---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(5-carbamimidoyl-1-benzofuran-2-yl)ethyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C20H18N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-2,5-10H,3-4H2,(H3,21,22)(H3,23,24) |
InChI Key |
YMOFSDWBUFAIRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)CCC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)CCC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Key on ui other cas no. |
66639-67-6 |
Synonyms |
1,2-di(5-amidino-2-benzofuranyl)ethane DABFE |
Origin of Product |
United States |
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